4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide
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Overview
Description
4-CHLORO-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group.
Coupling with Benzamide: The alkylated benzimidazole is coupled with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of the reduced benzimidazole derivative.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-CHLORO-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Albendazole: A benzimidazole derivative used as an anthelmintic.
Mebendazole: Another benzimidazole derivative with similar uses as albendazole.
Thiabendazole: Known for its antifungal properties.
Uniqueness
4-CHLORO-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group and chlorine atom contribute to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C22H26ClN3O |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(1-pentylbenzimidazol-2-yl)propyl]benzamide |
InChI |
InChI=1S/C22H26ClN3O/c1-2-3-6-16-26-20-9-5-4-8-19(20)25-21(26)10-7-15-24-22(27)17-11-13-18(23)14-12-17/h4-5,8-9,11-14H,2-3,6-7,10,15-16H2,1H3,(H,24,27) |
InChI Key |
HWRRHJGSMRMXJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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